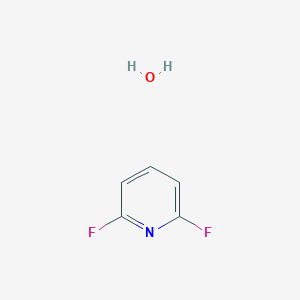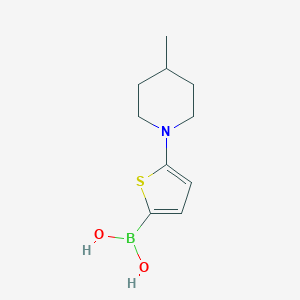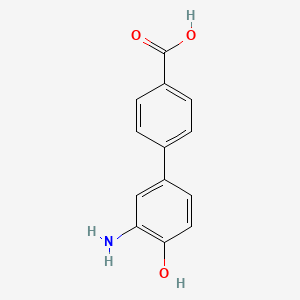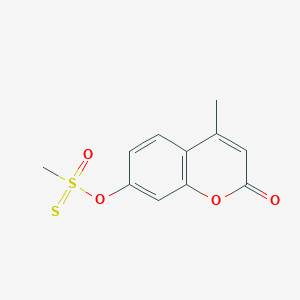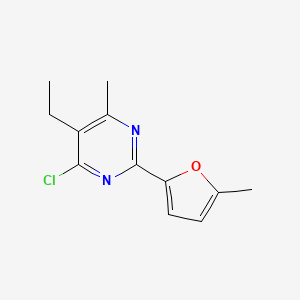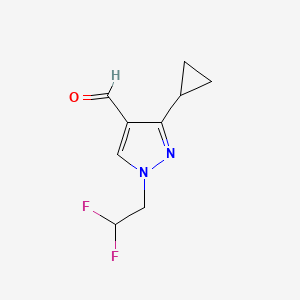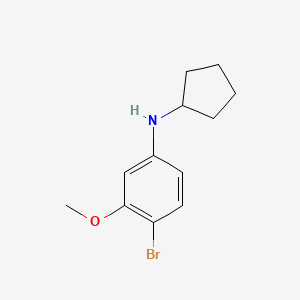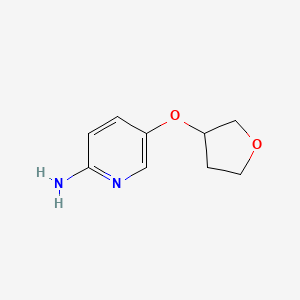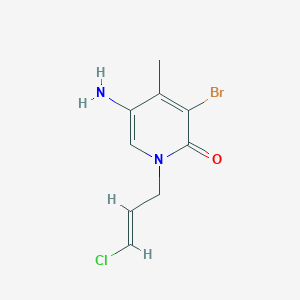
5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is a complex organic compound with the molecular formula C8H8BrClN2O This compound is notable for its unique structure, which includes a pyridinone ring substituted with amino, bromo, chloropropenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific pathways involved would depend on the biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one: This compound is structurally similar but lacks the methyl group at the 4-position.
3-Bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one: Similar but lacks the amino group at the 5-position.
5-Amino-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one: Similar but lacks the bromo group at the 3-position.
Uniqueness
The presence of both amino and bromo groups, along with the chloropropenyl and methyl substituents, makes 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one unique. These functional groups provide a range of chemical reactivity and potential biological activity that can be leveraged in various research applications.
Properties
Molecular Formula |
C9H10BrClN2O |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
5-amino-3-bromo-1-[(E)-3-chloroprop-2-enyl]-4-methylpyridin-2-one |
InChI |
InChI=1S/C9H10BrClN2O/c1-6-7(12)5-13(4-2-3-11)9(14)8(6)10/h2-3,5H,4,12H2,1H3/b3-2+ |
InChI Key |
MSYNGALOTSPIEZ-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(C=C1N)C/C=C/Cl)Br |
Canonical SMILES |
CC1=C(C(=O)N(C=C1N)CC=CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
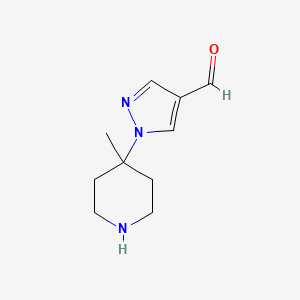

![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)

